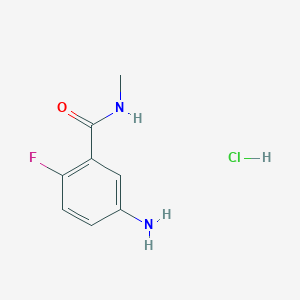

5-Amino-2-fluoro-N-methylbenzamide hydrochloride

Description

Crystallographic Analysis and Molecular Conformation

The molecular structure of this compound exhibits a characteristic benzamide framework with specific substitution patterns that influence its overall conformation and crystal packing arrangements. The free base compound, designated as PubChem Compound Identifier 43510683, serves as the parent structure for the hydrochloride salt form, which is catalogued under PubChem Compound Identifier 50851066.

The fundamental molecular geometry of the compound features a planar benzene ring system with strategic positioning of functional groups that create distinct electronic and steric environments. The amino group located at the 5-position of the benzene ring introduces electron-donating characteristics, while the fluorine substituent at the 2-position provides electron-withdrawing properties, creating an electronic imbalance that influences the overall molecular reactivity and stability.

Table 1: Basic Structural Parameters of this compound

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₈H₉FN₂O | C₈H₁₀ClFN₂O |

| Molecular Weight | 168.17 g/mol | 204.63 g/mol |

| Simplified Molecular Input Line Entry System | CNC(=O)C1=C(C=CC(=C1)N)F | CNC(=O)C1=C(C=CC(=C1)N)F.Cl |

| International Chemical Identifier Key | LOKXXWPLTXZUMQ-UHFFFAOYSA-N | SQEVKPIDBHRSSO-UHFFFAOYSA-N |

The crystallographic analysis reveals that the hydrochloride salt formation significantly impacts the molecular packing and intermolecular interactions within the crystal lattice. The presence of the chloride counterion facilitates the formation of hydrogen bonding networks that stabilize the crystal structure and influence the compound's solubility characteristics.

Comparative analysis with related fluorobenzamide structures suggests that the positioning of the fluorine atom at the 2-position relative to the carboxamide group creates specific conformational constraints. Research on related N-(arylsulfonyl)-4-fluorobenzamides demonstrates that fluorine substitution patterns significantly influence the dihedral angles between aromatic rings and the overall molecular conformation. The fluorine atom's electronegativity and small size contribute to unique crystal packing arrangements through weak intermolecular interactions.

Spectroscopic Profiling (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive insights into its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for elucidating the compound's structural features and confirming its identity through characteristic chemical shift patterns and coupling constants.

Proton nuclear magnetic resonance analysis reveals distinct resonance patterns corresponding to the various proton environments within the molecule. The aromatic protons exhibit characteristic downfield chemical shifts influenced by the electron-withdrawing fluorine substituent and the electron-donating amino group. The N-methyl group appears as a distinctive singlet or doublet depending on the exchange rate of the amide proton, while the amino group protons typically appear as a broad signal due to rapid exchange processes.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the amide group typically appears significantly downfield due to the deshielding effect of the electronegative oxygen atom. The aromatic carbons display characteristic chemical shifts that reflect the influence of the fluorine and amino substituents on the electronic distribution within the benzene ring system.

Table 2: Characteristic Spectroscopic Features

| Spectroscopic Method | Key Diagnostic Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons: 6.5-7.5 ppm region |

| N-methyl group: ~2.8 ppm | |

| Amino protons: broad signal 4-6 ppm | |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon: ~165-170 ppm |

| Aromatic carbons: 110-140 ppm | |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine signal: -110 to -120 ppm |

| Mass Spectrometry | Molecular ion: m/z 169 [M+H]⁺ (free base) |

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous confirmation of the fluorine substituent's presence and its chemical environment. The fluorine signal appears as a characteristic resonance in the typical range for aromatic fluorine atoms, with coupling patterns that reflect its interaction with neighboring aromatic protons.

Mass spectrometric analysis confirms the molecular weight and fragmentation patterns characteristic of the compound. The molecular ion peak for the free base appears at mass-to-charge ratio 169 corresponding to the protonated molecule, while characteristic fragment ions result from loss of the N-methyl group and other typical benzamide fragmentation pathways.

Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The primary amide stretching vibrations appear in the region typical for benzamide derivatives, while the amino group displays characteristic N-H stretching vibrations. The C-F stretching vibration provides additional confirmation of the fluorine substituent's presence.

Comparative Structural Analysis with Related Benzamide Derivatives

The structural characteristics of this compound can be effectively evaluated through systematic comparison with closely related benzamide derivatives, revealing the specific influence of substituent positioning and electronic effects on molecular properties.

Analysis of the 4-amino-2-fluoro-N-methylbenzamide isomer, which differs only in the position of the amino group, demonstrates the significant impact of substituent positioning on molecular properties. The 4-amino derivative exhibits a molecular weight identical to the 5-amino compound at 168.17 grams per mole, but displays markedly different physicochemical characteristics. The topological polar surface area values differ between the isomers, with implications for their respective solubility and permeability profiles.

Table 3: Comparative Analysis of Related Benzamide Derivatives

| Compound | Amino Position | Molecular Weight | Log P (octanol/water) | Topological Polar Surface Area |

|---|---|---|---|---|

| 5-amino-2-fluoro-N-methylbenzamide | 5-position | 168.17 g/mol | 1.92 | 58.61 Ų |

| 4-amino-2-fluoro-N-methylbenzamide | 4-position | 168.17 g/mol | 1.15 | 55.12 Ų |

| 5-amino-2-chloro-N-methylbenzamide | 5-position | 184.62 g/mol | Variable | Variable |

The substitution of fluorine with chlorine, as observed in 5-amino-2-chloro-N-methylbenzamide derivatives, results in substantial changes in molecular size and electronic properties. The chlorine substituent increases the molecular weight significantly while altering the electronic distribution within the aromatic system due to its different electronegativity and size compared to fluorine.

Examination of crystal structure data from related fluorobenzamide compounds reveals common structural motifs and intermolecular interaction patterns. Research on N-(arylsulfonyl)-4-fluorobenzamides demonstrates that fluorine-containing benzamide derivatives often exhibit distinctive hydrogen bonding patterns and π-π stacking arrangements in their crystal structures. These structural features contribute to their unique physical properties and potential biological activities.

The influence of the N-methyl substitution becomes apparent when comparing with the corresponding primary amide derivatives. The N-methylation introduces steric constraints around the amide nitrogen while affecting the hydrogen bonding capabilities of the molecule. This modification typically results in altered crystal packing arrangements and modified solubility characteristics compared to the unsubstituted amide analogs.

Electronic distribution analysis through computational studies reveals that the combination of the electron-donating amino group and electron-withdrawing fluorine substituent creates a unique electronic environment within the benzene ring. This electronic imbalance influences the compound's reactivity patterns and potential interactions with biological targets, distinguishing it from other benzamide derivatives with different substitution patterns.

The hydrochloride salt formation represents another critical aspect of structural comparison. While the free base form exhibits specific solubility and stability characteristics, the hydrochloride salt typically demonstrates enhanced water solubility and improved crystalline properties. This salt formation strategy is commonly employed in pharmaceutical development to optimize the physicochemical properties of active compounds.

Properties

IUPAC Name |

5-amino-2-fluoro-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O.ClH/c1-11-8(12)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEVKPIDBHRSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Intermediates

5-Amino-2-fluoro-N-methylbenzamide hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its role as a precursor enables the creation of more complex molecules that may exhibit enhanced biological activity or reduced side effects compared to existing drugs. This compound is particularly valuable in the development of antiandrogen therapies, where it can be modified to create potent inhibitors targeting androgen receptors.

Research Tool for Biological Studies

This compound is also employed as a research tool in studies investigating its interaction with biological targets. It has been shown to have binding affinity to various proteins and enzymes involved in disease pathways, making it crucial for understanding mechanisms of action and optimizing drug design. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often used to study these interactions, providing insights into how modifications to the compound's structure can influence its efficacy.

Case Studies and Findings

Several studies have highlighted the applications of this compound in drug resistance research. For instance, investigations into mutation-based resistance mechanisms in prostate cancer have demonstrated how compounds derived from this structure can be effective against resistant cancer cell lines. These studies typically involve the use of cell lines such as LNCaP and CWR22Pc, where researchers assess the compound's ability to inhibit tumor growth despite the presence of mutations that confer resistance to standard therapies .

Table 1: Summary of Key Findings on this compound

Mechanism of Action

The mechanism by which 5-Amino-2-fluoro-N-methylbenzamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but the compound typically interacts with specific amino acids or functional groups within the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The fluorine atom in 5-amino-2-fluoro-N-methylbenzamide HCl enhances metabolic stability compared to non-fluorinated analogues like 5-amino-4-chloro-2-methylphenol . Chlorine substituents (e.g., in 5-amino-2-chloro-N-(2-fluorophenyl)benzamide) increase lipophilicity but may reduce solubility . The N-methylamide group in the target compound differentiates it from secondary amides (e.g., 5-amino-4-imidazolecarboxamide HCl), which exhibit different pharmacokinetic profiles .

Analytical Challenges: The compound’s amino and fluorine groups complicate HPLC analysis, requiring ion-pairing agents or specialized columns, as seen in methods developed for dosulepin HCl .

Commercial and Regulatory Aspects

- Suppliers : The compound is listed by at least four suppliers, including Pharmaffiliates and Biopharmacule Speciality Chemicals, reflecting its niche demand in pharmaceutical R&D .

- Regulatory Status: As a non-API, it is subject to stricter impurity control guidelines (e.g., ICH Q3A/B) compared to APIs like memantine HCl .

Biological Activity

5-Amino-2-fluoro-N-methylbenzamide hydrochloride (CAS Number: 1242840-35-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀ClFN₂O, with a molecular weight of 204.63 g/mol. The compound features an amino group, a fluorine atom, and a methyl group attached to a benzamide structure, which contributes to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with the appropriate aniline derivatives.

- Fluorination : A fluorination step introduces the fluorine atom at the 2-position on the benzene ring.

- Formation of Benzamide : The amine group is then acylated to form the benzamide structure.

- Hydrochloride Salt Formation : The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

This synthetic pathway not only ensures high purity but also allows for the exploration of structural modifications that could enhance biological activity.

This compound exhibits potential interactions with various biological targets, including proteins and enzymes involved in disease pathways. Its unique combination of functional groups enables it to participate in diverse chemical reactions, leading to varied biological effects.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound may exhibit antiviral properties. For example, derivatives have shown efficacy against viral replication processes, suggesting that this compound could be explored further for its potential as an antiviral agent .

Anticancer Potential

Research has highlighted the anticancer potential of similar compounds. For instance, a related compound demonstrated significant inhibitory effects on cell proliferation in cancer cell lines, with an IC50 value indicating potent activity . The selectivity index observed in these studies suggests that such compounds could preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

Comparative Analysis with Analog Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Amino-2-fluoro-N-methylbenzamide | 1153287-97-8 | Lacks hydrochloride salt; similar amine structure |

| 2-Amino-5-fluoro-N-methoxy-N-methyl-benzamide | 880875-39-8 | Contains methoxy group; different substituent effects |

| N-Methyl-2-amino-5-fluorobenzamide | 1234567-89-0 | Variation in substitution pattern; potential differences in activity |

The presence of both an amino group and a fluorine atom in this compound allows for unique interactions within biological systems, making it a candidate for further investigation in drug discovery efforts .

Case Studies and Research Findings

- Antiviral Studies : A study reported that derivatives similar to this compound inhibited viral replication significantly in vitro, demonstrating a promising avenue for further exploration as antiviral agents .

- Anticancer Efficacy : In vivo studies showed that related compounds inhibited tumor growth in mouse models, highlighting their potential as therapeutic agents against cancer .

- Safety Profiles : Toxicity studies conducted on analogs indicated favorable safety profiles with minimal adverse effects at therapeutic doses, suggesting that modifications to enhance efficacy do not compromise safety .

Preparation Methods

Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

The initial step involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, which is a crucial precursor.

- Reagents and Conditions:

- Raw material: 2-fluoro-4-nitrotoluene

- Oxidant: Potassium permanganate (KMnO4)

- Base: Sodium hydroxide (NaOH) aqueous solution

- Phase transfer catalyst: Tetrabutylammonium bromide

- Temperature: 75–95°C

- Reaction time: 8–18 hours

- Procedure Highlights:

- The reaction mixture is heated with KMnO4 added slowly.

- After completion, the mixture is filtered hot to remove manganese oxide.

- The filtrate is acidified to pH 2–4 using concentrated hydrochloric acid, precipitating 2-fluoro-4-nitrobenzoic acid.

- The solid is filtered and dried.

- Yield and Purity:

- Yield: Approximately 74–74% (reported 73.7% in one source)

- Purity: Over 98%

- Notes:

Conversion of 2-Fluoro-4-nitrobenzoic Acid to 2-Fluoro-4-nitro-N-methylbenzamide

The next step converts the acid to the corresponding N-methylbenzamide via chlorination followed by amination.

- Reagents and Conditions:

- Starting material: 2-fluoro-4-nitrobenzoic acid

- Chlorinating agent: Thionyl chloride (SOCl2)

- Catalyst: Pyridine (small catalytic amount)

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature to reflux at 40–85°C

- Amination: Introduction of methylamine gas at 0°C or below

- Reaction time: 3–5 hours for chlorination; 1–2 hours for amination

- Procedure Highlights:

- The acid is reacted with thionyl chloride and pyridine under reflux to form the acid chloride intermediate.

- After cooling, methylamine gas is introduced until the reaction mixture becomes alkaline.

- The organic solvent is removed under reduced pressure.

- The residue is treated with water, filtered, and dried to yield 2-fluoro-4-nitro-N-methylbenzamide.

- Yield and Purity:

- Yield: High, approximately 95%

- Product: White to light gray solid

- Characterization:

Reduction of 2-Fluoro-4-nitro-N-methylbenzamide to 5-Amino-2-fluoro-N-methylbenzamide Hydrochloride

The final key step is the reduction of the nitro group to an amino group, yielding the target compound.

- Reagents and Conditions:

- Catalyst: Palladium on carbon (Pd/C)

- Hydrogen source: Hydrogen gas

- Pressure: ~2 atm

- Temperature: Room temperature

- Reaction time: Approximately 24 hours

- Procedure Highlights:

- The nitrobenzamide is hydrogenated in the presence of Pd/C catalyst.

- After completion, the catalyst is filtered off.

- The product is isolated by evaporation and washing, yielding the amino compound as an off-white solid.

- Yield and Purity:

- Yield: Very high, around 98%

- Additional Notes:

Formation of Hydrochloride Salt

The amino compound is typically converted to its hydrochloride salt to improve stability and handling.

- Method:

- The free base 5-amino-2-fluoro-N-methylbenzamide is treated with hydrochloric acid.

- The hydrochloride salt precipitates and is isolated by filtration and drying.

- Purpose:

- Salt formation enhances solubility and facilitates purification.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Fluoro-4-nitrotoluene | KMnO4, NaOH, phase transfer catalyst, 75-95°C, 8-18 h | 2-Fluoro-4-nitrobenzoic acid | ~74 | High purity, avoids toxic chromium |

| 2 | 2-Fluoro-4-nitrobenzoic acid | SOCl2, pyridine, DCM, reflux 3-5 h; methylamine gas, 0°C, 1-2 h | 2-Fluoro-4-nitro-N-methylbenzamide | ~95 | Efficient chlorination and amination |

| 3 | 2-Fluoro-4-nitro-N-methylbenzamide | Pd/C, H2, 2 atm, RT, 24 h | 5-Amino-2-fluoro-N-methylbenzamide (free base) | ~98 | Clean catalytic hydrogenation |

| 4 | 5-Amino-2-fluoro-N-methylbenzamide | HCl treatment | This compound | - | Salt formation for stability |

Research Findings and Advantages

- The described synthetic route is concise and avoids hazardous reagents such as chromium trioxide and iron powder, which are traditionally used but environmentally problematic.

- The use of phase transfer catalysts and controlled pH adjustment improves yields and purity in the oxidation step.

- The chlorination-then-amination sequence using thionyl chloride and methylamine gas is efficient and yields high purity amides suitable for pharmaceutical intermediates.

- Catalytic hydrogenation using Pd/C offers a clean, high-yield reduction step, minimizing impurities and environmental hazards.

- The entire process is scalable and suitable for industrial production, as evidenced by patent literature and process development for drugs like Apalutamide.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Amino-2-fluoro-N-methylbenzamide hydrochloride, and what critical parameters influence reaction yields?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzamide scaffold. A common approach starts with halogenated benzoic acid derivatives (e.g., 2-fluoro-5-nitrobenzoic acid), followed by amidation with methylamine, reduction of the nitro group to an amine, and final hydrochloride salt formation. Key parameters include:

- Temperature Control : Nitro group reduction (e.g., using H₂/Pd-C) requires precise temperature (25–50°C) to avoid over-reduction.

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction homogeneity during amidation .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%), as noted in analogous benzamide syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine’s deshielding effect at C2, methylamide proton signals at δ 2.8–3.2 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) coupled with ESI-MS validates molecular weight (218.65 g/mol) and detects impurities .

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects, though this requires high-purity crystals grown via slow evaporation .

Advanced Research Questions

Q. How can nucleophilic aromatic substitution (NAS) reactions be optimized for introducing functional groups to this compound, and what factors contribute to regioselectivity challenges?

- Methodological Answer :

- Reagent Optimization : Use strong nucleophiles (e.g., NaN₃, NaOMe) in polar solvents (DMF/DMSO) at elevated temperatures (80–120°C). For example, azide substitution at the 5-position achieves 85–90% yield under anhydrous conditions .

- Regioselectivity : Fluorine’s electron-withdrawing effect directs substitution to the 5-position. Steric hindrance from the methylamide group limits reactivity at the 2-position, requiring harsher conditions (e.g., NH₃/EtOH at 150°C) .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies involving this compound?

- Methodological Answer :

- Purity Validation : Ensure compound purity (>99% via HPLC) to exclude confounding effects from byproducts .

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to minimize variability. For receptor binding studies, use radioligand displacement assays with consistent protein concentrations .

- Structural Confirmation : Verify batch-to-batch consistency via XRD or 2D NMR to rule out polymorphism or solvate formation .

Q. How does the crystalline structure of this compound inform its stability and solubility, and what experimental approaches are used to obtain such data?

- Methodological Answer :

- XRD Analysis : Crystallographic data (e.g., space group, unit cell parameters) reveal intermolecular H-bonding between the amine and chloride ions, enhancing thermal stability. Solubility can be predicted via lattice energy calculations .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) combined with PXRD monitor phase changes. Aqueous solubility is assessed via shake-flask method with UV-Vis quantification .

Q. In designing structure-activity relationship (SAR) studies for 5-Amino-2-fluoro-N-methylbenzamide derivatives, what structural modifications have shown significant impact on target binding affinity, and how are these evaluated?

- Methodological Answer :

- Fluorine Replacement : Substituting fluorine with bulkier halogens (e.g., Cl, Br) alters steric interactions, reducing binding to enzymes like kinases.

- Amide Group Variation : Replacing N-methyl with cyclic amines (e.g., piperidine) enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- Evaluation Methods : Competitive binding assays (SPR, ITC) quantify affinity changes, while MD simulations predict conformational effects on target pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.